CB2 Receptor: High Binding Affinity Without Functional Agonism—A Unique Profile Among Synthetic Cannabinoids
In a direct head‑to‑head comparison against seven other synthetic cannabinoids, AM‑1220 displayed the highest CB2 binding affinity (Ki = 0.26 nM) yet completely failed to stimulate [³⁵S]GTPγS turnover at the CB2 receptor, whereas JWH‑210 (CB2 Ki = 0.94 nM, Emax = 43.6 %), MAM‑2201 (CB2 Ki = 0.59 nM, Emax = 23.2 %), and EAM‑2201 (CB2 Ki = 0.38 nM, Emax = 40.2 %) all exhibited detectable CB2 functional activity [1].
| Evidence Dimension | CB2 binding affinity (Ki) and CB2 functional efficacy ([³⁵S]GTPγS Emax) |
|---|---|
| Target Compound Data | AM‑1220: CB2 Ki = 0.26 nM; CB2 Emax = Not determinable (no stimulation above basal) |
| Comparator Or Baseline | JWH‑210: CB2 Ki = 0.94 nM, Emax = 43.6 %; MAM‑2201: CB2 Ki = 0.59 nM, Emax = 23.2 %; EAM‑2201: CB2 Ki = 0.38 nM, Emax = 40.2 % |
| Quantified Difference | AM‑1220 CB2 affinity is 1.5‑ to 3.6‑fold higher than comparators, yet CB2 functional efficacy is absent vs. 23–44 % Emax for comparators |
| Conditions | [³H]CP55,940 displacement and [³⁵S]GTPγS binding in hCB2‑transfected HEK293 cell membranes [1] |
Why This Matters
This unique CB2 silent‑binder/possible inverse agonist profile makes AM‑1220 the reference compound for studying CB2‑mediated signaling bias and for experiments requiring CB2 receptor labeling without triggering downstream signaling.
- [1] Marusich, J.A., et al. Finding order in chemical chaos: Continuing characterization of synthetic cannabinoid receptor agonists. Neuropharmacology 2018, 134 (Pt A), 73‑81. View Source
